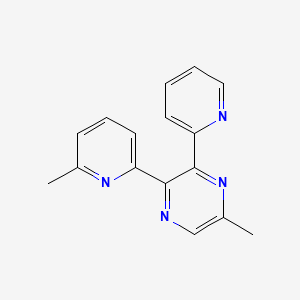
5-Methyl-2-(6-methylpyridin-2-yl)-3-(pyridin-2-yl)pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-2-(6-methylpyridin-2-yl)-3-(pyridin-2-yl)pyrazine is a heterocyclic compound that features a pyrazine ring substituted with pyridinyl and methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(6-methylpyridin-2-yl)-3-(pyridin-2-yl)pyrazine typically involves multi-step organic reactions. One common method includes the condensation of appropriate pyridine derivatives with hydrazine or its derivatives under controlled conditions. The reaction conditions often involve the use of solvents like ethanol or acetonitrile and may require catalysts such as palladium or copper complexes to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
5-Methyl-2-(6-methylpyridin-2-yl)-3-(pyridin-2-yl)pyrazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction could lead to the formation of dihydropyridine derivatives.
Applications De Recherche Scientifique
5-Methyl-2-(6-methylpyridin-2-yl)-3-(pyridin-2-yl)pyrazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mécanisme D'action
The mechanism of action of 5-Methyl-2-(6-methylpyridin-2-yl)-3-(pyridin-2-yl)pyrazine depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but often include interactions with nucleic acids or proteins, leading to changes in cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dipyridinylpyrazine: Similar structure but lacks the methyl groups.
2,6-Dimethylpyridine: Contains methyl groups but lacks the pyrazine ring.
3,5-Dimethylpyrazine: Contains a pyrazine ring with methyl groups but lacks the pyridinyl substituents.
Uniqueness
5-Methyl-2-(6-methylpyridin-2-yl)-3-(pyridin-2-yl)pyrazine is unique due to the combination of its pyrazine and pyridine rings with methyl substitutions. This unique structure imparts specific electronic and steric properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
89684-69-5 |
|---|---|
Formule moléculaire |
C16H14N4 |
Poids moléculaire |
262.31 g/mol |
Nom IUPAC |
5-methyl-2-(6-methylpyridin-2-yl)-3-pyridin-2-ylpyrazine |
InChI |
InChI=1S/C16H14N4/c1-11-6-5-8-14(19-11)15-16(20-12(2)10-18-15)13-7-3-4-9-17-13/h3-10H,1-2H3 |
Clé InChI |
BYPJGKHXBCACJT-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=CC=C1)C2=NC=C(N=C2C3=CC=CC=N3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


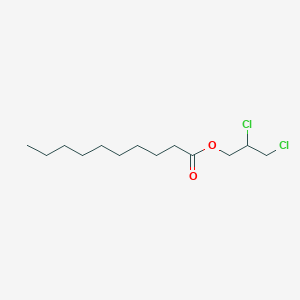
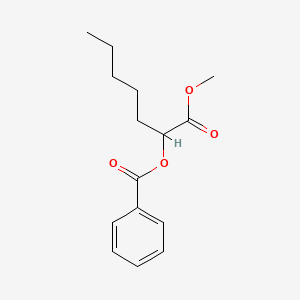
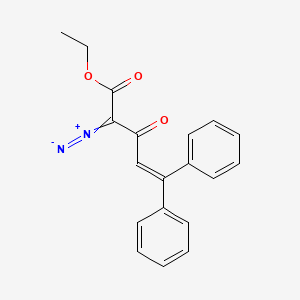
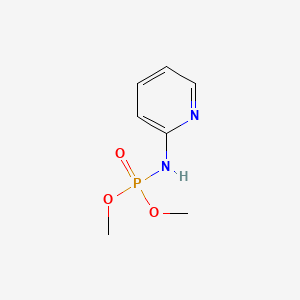
![1-[3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-yl]propan-2-one](/img/structure/B14397749.png)
![4-Ethyl-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B14397751.png)
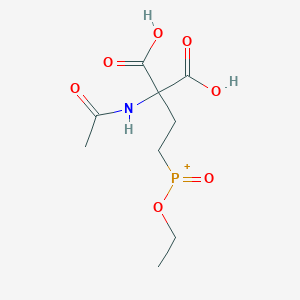
![3-Chloro-1-[(dodecylsulfanyl)methyl]pyridin-1-ium chloride](/img/structure/B14397774.png)
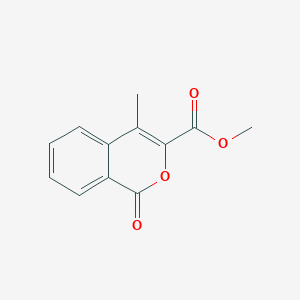
![(6-{[tert-Butyl(dimethyl)silyl]oxy}hexyl)(oxo)diphenyl-lambda~5~-phosphane](/img/structure/B14397781.png)

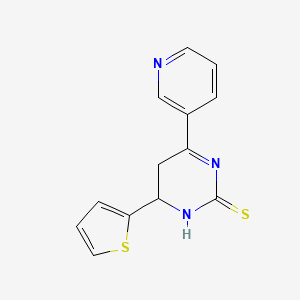
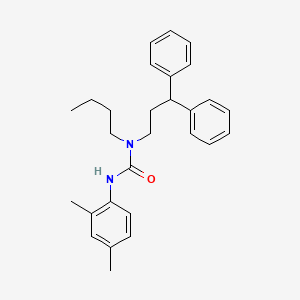
![Acetic acid;bicyclo[5.2.1]dec-7-en-1-ol](/img/structure/B14397802.png)
